molecular formula C21H26N2O3 B486679 1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide CAS No. 825608-82-0

1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide

Cat. No.: B486679
CAS No.: 825608-82-0
M. Wt: 354.4g/mol
InChI Key: SKWWVJGDCXGXHZ-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a phenylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with piperidine-4-carboxamide under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the piperidine ring or the phenylphenoxy moiety.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a more saturated hydrocarbon structure.

Scientific Research Applications

1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may interact with G protein-coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    1-[2-Hydroxy-3-(4-biphenyl)propyl]piperidine-4-carboxamide: Similar structure but with a biphenyl group instead of a phenylphenoxy moiety.

    1-[2-Hydroxy-3-(4-phenylphenoxy)ethyl]piperidine-4-carboxamide: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness: 1-[2-Hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c22-21(25)18-10-12-23(13-11-18)14-19(24)15-26-20-8-6-17(7-9-20)16-4-2-1-3-5-16/h1-9,18-19,24H,10-15H2,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWWVJGDCXGXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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